molecular formula C10H22ClNO B6276064 2-(1-amino-4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride CAS No. 2763776-59-4

2-(1-amino-4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride

Cat. No.: B6276064
CAS No.: 2763776-59-4
M. Wt: 207.74 g/mol
InChI Key: XGAJFGUGWPGNDJ-UHFFFAOYSA-N
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Description

2-(1-amino-4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H22ClNO. It is a derivative of cyclohexane, featuring an amino group and an alcohol group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-amino-4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride typically involves the reaction of 4,4-dimethylcyclohexanone with ethylamine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:

    Temperature: Moderate temperatures (20-50°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Hydrogenation catalysts such as palladium on carbon (Pd/C)

Industrial Production Methods

Industrial production methods may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1-amino-4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium

    Reduction: LiAlH4 in dry ether

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine

Major Products Formed

    Oxidation: Formation of 2-(1-oxo-4,4-dimethylcyclohexyl)ethan-1-ol or 2-(1-carboxy-4,4-dimethylcyclohexyl)ethan-1-ol

    Reduction: Formation of 2-(1-amino-4,4-dimethylcyclohexyl)ethane

    Substitution: Formation of 2-(1-amino-4,4-dimethylcyclohexyl)ethan-1-yl amides

Scientific Research Applications

2-(1-amino-4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-amino-4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-dimethylcyclohexyl)ethan-1-ol
  • 2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride
  • 2-(1-amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride

Uniqueness

2-(1-amino-4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions

Properties

CAS No.

2763776-59-4

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

2-(1-amino-4,4-dimethylcyclohexyl)ethanol;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-9(2)3-5-10(11,6-4-9)7-8-12;/h12H,3-8,11H2,1-2H3;1H

InChI Key

XGAJFGUGWPGNDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CCO)N)C.Cl

Purity

95

Origin of Product

United States

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